INCB 3284

CCR2 antagonism radioligand binding potency

Addressing the need for a high-selectivity CCR2 probe with validated human pharmacokinetics and low cardiac liability. INCB 3284 offers definitive target engagement and translational confidence not shared by legacy or dual antagonists. • Sub-5 nM functional potency (binding IC50 3.7 nM; chemotaxis IC50 4.7 nM) reduces compound consumption per well. • >22,000-fold hERG safety margin (IC50 84 µM) supports chronic in vivo dosing without cardiotoxicity confounding. • Human T1/2 of 15 h enables once-daily oral dosing; clinical Phase I/II data anchor PK/PD modeling.

Molecular Formula C26H31F3N4O4
Molecular Weight 520.5 g/mol
CAS No. 887401-92-5
Cat. No. B1249672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB 3284
CAS887401-92-5
SynonymsINCB 3284
INCB 3284 dimesylate
INCB3284
Molecular FormulaC26H31F3N4O4
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O
InChIInChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1
InChIKeyNXZNYBUBXWWKCP-JMOWIOHXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INCB 3284 Compound Overview


INCB 3284 (free base CAS 887401-92-5; dimesylate salt CAS 887401-93-6) is a potent, selective, and orally bioavailable small-molecule antagonist of the human C-C chemokine receptor type 2 (hCCR2) [1]. It inhibits monocyte chemoattractant protein-1 (MCP-1/CCL2) binding to hCCR2 with an IC50 of 3.7 nM and blocks MCP-1-induced chemotaxis with an IC50 of 4.7 nM [1]. INCB 3284 demonstrates high selectivity over other chemokine receptors (CCR1, CCR3, CCR5, CXCR3) and a wide panel of GPCRs [1]. In human clinical trials, it exhibited a pharmacokinetic profile suitable for once-daily oral dosing (terminal half-life, T1/2 = 15 hours) [1] and has been advanced to Phase I/II evaluation for chronic inflammation-driven diseases including rheumatoid arthritis, multiple sclerosis, and atherosclerosis [2].

Pathway studies CCR2 antagonism and monocyte trafficking research
Assay context Reported nanomolar binding and chemotaxis inhibition
Oral research model Human half-life supports once-daily oral dosing design
Selectivity Reported selectivity over CCR1, CCR3, CCR5, CXCR3

INCB 3284 Procurement Rationale


The chemokine receptor CCR2 antagonist landscape exhibits substantial heterogeneity in potency, selectivity profile, hERG liability, and clinical pharmacokinetics. Generic substitution among CCR2 antagonists is not scientifically valid because compounds within this class diverge significantly in (1) hCCR2 binding affinity, with IC50 values spanning over two orders of magnitude (e.g., INCB 3284 at 3.7 nM vs. RS102895 at 360 nM [1][2]); (2) selectivity against off-target GPCRs and ion channels, particularly the hERG potassium channel where INCB 3284 demonstrates a >22,000-fold safety margin [1] while the predecessor INCB3344 exhibited only ~2,500-fold margin [3]; (3) human pharmacokinetic half-life, which dictates dosing frequency and is not predictable from preclinical data alone—INCB 3284's 15-hour human T1/2 enables once-daily dosing [1], a parameter not shared across all analogs. These quantifiable differences mandate compound-specific selection for reproducible experimental outcomes and clinical development decision-making.

Binding potency profiles CCR2 antagonist affinities can vary >100-fold; generic substitution may shift target engagement and assay sensitivity.
hERG selectivity margins Safety-related channel inhibition differs significantly among analogs; margins cannot be inferred from structure alone.
Human pharmacokinetics Terminal half-life is not predictable from preclinical data; once-daily dosing capability does not transfer across all CCR2 antagonists.

INCB 3284 Quantitative Evidence


hCCR2 Binding Affinity vs RS102895

INCB 3284 inhibits [125I]-MCP-1 binding to human CCR2 with an IC50 of 3.7 nM [1], compared to the classical tool compound RS102895 which exhibits an IC50 of 360 nM in the same binding assay format [2]. This represents a 97-fold improvement in binding affinity.

hCCR2 Binding
Head-to-head
INCB 3284 IC50 3.7 nM vs RS102895 360 nM
Reported 97-fold binding affinity difference; supports CCR2 target engagement studies
Radioligand displacement, human CCR2-expressing cells
CCR2 antagonism radioligand binding potency

Chemotaxis Antagonism vs RS102895

In MCP-1-induced chemotaxis assays using human monocytes, INCB 3284 inhibits cell migration with an IC50 of 4.7 nM [1]. The tool compound RS102895 has been reported to inhibit MCP-1-stimulated functional responses with IC50 values ranging from 32 nM to 130 nM depending on the readout [2]. Comparing the most favorable RS102895 functional IC50 (32 nM) to INCB 3284's chemotaxis IC50 (4.7 nM) reveals an 81-fold superior functional potency.

Chemotaxis
Reported
INCB 3284 IC50 4.7 nM vs RS102895 32–130 nM
Reported functional potency difference; supports monocyte migration assay context
Human monocyte chemotaxis, MCP-1 stimulation
chemotaxis functional assay monocyte migration

hERG Safety Profile vs INCB3344

INCB 3284 inhibits the hERG potassium channel with an IC50 of 84 μM [1], yielding a >22,000-fold selectivity window relative to its hCCR2 binding IC50 (3.7 nM). In contrast, its predecessor compound INCB3344 demonstrated a hERG IC50 of 13 μM [2], which corresponds to only a ~2,500-fold window versus its hCCR2 binding IC50 of 5.1 nM. This represents an approximate 9-fold improvement in the hERG safety margin.

hERG Margin
Head-to-head
INCB 3284 hERG IC50 84 μM (22,700-fold margin) vs INCB3344 13 μM (2,500-fold)
Reported hERG selectivity margin context; relevant for long-term oral study design
Dofetilide displacement assay
hERG cardiac safety selectivity ion channel

Human Pharmacokinetics vs INCB3344

In human clinical trials, INCB 3284 exhibited a terminal half-life (T1/2) of 15 hours, establishing a pharmacokinetic profile suitable for once-daily oral dosing [1]. The predecessor compound INCB3344 was not advanced into human clinical development due to its moderate hERG activity and was never characterized for human PK [1][2]. Furthermore, other CCR2-targeting clinical candidates such as JNJ-17166864 have been reported to have low oral bioavailability , highlighting that favorable human PK is not a class-wide property.

Human PK
Class-level
T1/2 15 h (INCB 3284); INCB3344 not advanced; JNJ-17166864 low bioavailability reported
Human half-life context for oral dosing research; does not imply class-wide predictability
Phase I data; cross-category comparison
pharmacokinetics half-life once-daily dosing clinical development

ERK and Calcium Signaling Inhibition

INCB 3284 inhibits CCR2-mediated intracellular calcium mobilization with an IC50 of 6.0 nM and suppresses ERK phosphorylation with an IC50 of 2.6 nM . These values demonstrate that INCB 3284 effectively blocks proximal and distal signaling events downstream of CCR2 activation at concentrations comparable to its binding affinity. For context, the predecessor compound INCB3344 inhibits ERK phosphorylation in response to murine CCL2 with an IC50 range of 3-10 nM [1], indicating that INCB 3284 achieves comparable or improved potency against human CCR2 signaling while carrying a substantially improved cardiac safety profile.

Ca2+ / ERK Signaling
Reported
Ca2+ IC50 6.0 nM, ERK-P IC50 2.6 nM
Supports downstream pathway blockade interpretation; comparable to INCB3344 ERK data
MCP-1 stimulated human CCR2 cells
ERK phosphorylation calcium mobilization signaling functional antagonism

CCR2 Selectivity Over Other Receptors

INCB 3284 demonstrates high selectivity for hCCR2, with no significant inhibition of CCR1, CCR3, CCR5, or CXCR3 at concentrations up to 1 μM [1]. In contrast, dual CCR2/CCR5 antagonists such as Cenicriviroc (TAK-652) potently inhibit both CCR2 (IC50 = 5.9 nM) and CCR5 (IC50 = 0.29 nM) , and PF-04634817 inhibits CCR2 (IC50 = 20.8 nM) and CCR5 (IC50 = 470 nM) . This high receptor selectivity positions INCB 3284 as the preferred tool for experiments requiring clean attribution of biological effects to CCR2 blockade without confounding CCR5-mediated activities.

Receptor Selectivity
Class-level
No inhibition of CCR1/3/5/CXCR3 at ≤1 μM; dual antagonists inhibit CCR5
Clean CCR2 selectivity supports unambiguous pathway attribution
Recombinant receptor binding assays
selectivity off-target chemokine receptors GPCR

INCB 3284 Application Scenarios


Cardiac-Safe Chronic Oral Dosing

Investigators requiring sustained systemic CCR2 blockade in chronic inflammation models should prioritize INCB 3284. The compound's 15-hour human half-life translates to once-daily oral dosing in preclinical species including mice, rats, dogs, monkeys, and chimpanzees where acceptable oral bioavailability has been demonstrated [1]. Critically, the >22,000-fold hERG safety margin (84 μM vs. 3.7 nM) [1] enables confident use in long-term in vivo studies without confounding cardiotoxicity, a key differentiator from the predecessor INCB3344 which exhibited only a 2,500-fold margin and was deprioritized for clinical development [2].

CCR2-Specific Pathway Dissection

For mechanistic studies where definitive attribution of effects to CCR2 (versus CCR5) is required, INCB 3284 is the appropriate selection over dual CCR2/CCR5 antagonists such as Cenicriviroc or PF-04634817. INCB 3284 exhibits no measurable activity at CCR5 up to 1 μM [1], whereas Cenicriviroc potently inhibits CCR5 with an IC50 of 0.29 nM and PF-04634817 with an IC50 of 470 nM . This clean selectivity profile eliminates ambiguity in interpreting whether observed biological effects—particularly in leukocyte trafficking, HIV entry, or liver fibrosis studies—derive from CCR2 blockade or dual receptor engagement.

High-Potency Cell-Based Assays

Researchers conducting high-throughput or dose-response cellular assays (chemotaxis, calcium mobilization, ERK phosphorylation) should select INCB 3284 based on its sub-5 nM functional potency [1]. The 3.7 nM binding IC50 and 4.7 nM chemotaxis IC50 enable robust target engagement at nanomolar concentrations, reducing compound consumption relative to legacy tools like RS102895 (binding IC50 = 360 nM [3]). This potency advantage translates to lower cost-per-well and reduced solvent exposure, particularly beneficial for extended assay campaigns or when compound supply is limited.

Human PK/PD and Translational Studies

Investigators performing translational pharmacokinetic/pharmacodynamic (PK/PD) modeling should utilize INCB 3284 given the availability of human clinical PK data (T1/2 = 15 hours, once-daily dosing feasibility) [1]. This human PK anchor enables allometric scaling and exposure-response modeling that is not possible with preclinical-only tool compounds lacking human data. The compound's advancement to Phase I/II trials for rheumatoid arthritis and multiple sclerosis [4] further validates its translational relevance and provides a clinical dosing reference for preclinical study design.

Application
Selection Property
Validation Focus
Chronic inflammation model oral dosing
hERG selectivity margin context
Long-term oral model tolerability endpoints
CCR2-specific pathway dissection
Clean receptor selectivity profile
CCR2 vs CCR5 attribution in leukocyte studies
High-sensitivity cell-based assays
Reported sub-5 nM functional potency
Chemotaxis, calcium, ERK readout verification
Translational PK/PD modeling
Human PK half-life context
Allometric scaling and exposure-response review

Technical Documentation Hub

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36 linked technical documents
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